Cas no 79286-73-0 (7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid)

7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a naphthyridine derivative with a carboxylic acid functional group at the 3-position, exhibiting potential as a key intermediate in pharmaceutical synthesis. Its structure features chloro and fluoro substituents, which may enhance biological activity and stability. The ethyl group at the 1-position and the oxo group at the 4-position contribute to its reactivity, making it useful for further derivatization. This compound is of interest in medicinal chemistry, particularly in the development of antibacterial or antiviral agents, due to its structural similarity to quinolone-based drugs. High purity and well-defined synthetic pathways ensure consistent performance in research applications.
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid structure
79286-73-0 structure
Product Name:7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
CAS No:79286-73-0
MF:C11H8ClFN2O3
MW:270.644225120544
CID:1094579
PubChem ID:12790859
Update Time:2025-06-09

7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
    • Enoxacin Impurity 3
    • 7-CHLORO-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID
    • 7-chloro-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
    • 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8 -napthyridine-3-carboxylic acid
    • 7-chloro-1,4-dihydro-1-ethyl-6-fluoro-4-oxo,1,8-naphthyridine-3-carboxylic acid
    • 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
    • 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylicacid
    • 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8 -naphthyridine-3-carboxylic acid
    • 1-ethyl-1,4-dihydro-4-oxo-6-fluoro-7-chloro-1,8-naphthyridine-3-carboxylic acid
    • DTXSID00509962
    • 7-chloro-1,4-dihydro-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
    • 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-napthyridine-3-carboxylic acid
    • 1-ethyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
    • 79286-73-0
    • SCHEMBL6241091
    • 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
    • LJYJAEQCLXAHFQ-UHFFFAOYSA-N
    • DB-156548
    • Inchi: 1S/C11H8ClFN2O3/c1-2-15-4-6(11(17)18)8(16)5-3-7(13)9(12)14-10(5)15/h3-4H,2H2,1H3,(H,17,18)
    • InChI Key: LJYJAEQCLXAHFQ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C2C(C(C(=O)O)=CN(CC)C2=N1)=O)F

Computed Properties

  • Exact Mass: 270.0207480g/mol
  • Monoisotopic Mass: 270.0207480g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 70.5Ų

7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid Pricemore >>

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Additional information on 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Professional Introduction to 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid (CAS No. 79286-73-0)

7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 79286-73-0, belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the presence of a 7-chloro substituent, an 1-ethyl group, a 6-fluoro moiety, and a 4-oxo functional group, contribute to its distinct chemical properties and biological interactions.

The synthesis and characterization of 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involve meticulous attention to detail to ensure high purity and yield. The process typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structural integrity and purity of the compound. These analytical methods provide critical insights into the molecular structure and help in understanding its reactivity and potential interactions with biological targets.

In recent years, there has been growing interest in naphthyridine derivatives due to their potential as pharmacological agents. The structural motif of naphthyridine is known to exhibit significant binding affinity to various biological receptors and enzymes. Specifically, the combination of electron-withdrawing groups like the 7-chloro and 4-oxo substituents enhances the compound's ability to interact with biological targets at the molecular level. Additionally, the presence of a fluorine atom at the 6-fluoro position can influence metabolic stability and binding affinity, making it a valuable feature for drug design.

The pharmacological profile of 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has been extensively studied in preclinical models. Research indicates that this compound exhibits promising activity against several targets relevant to human health. For instance, studies have shown that it demonstrates inhibitory effects on enzymes involved in cancer cell proliferation and inflammation. The compound's ability to modulate these pathways makes it a potential candidate for developing novel therapeutic strategies against chronic diseases.

The development of this compound aligns with current trends in medicinal chemistry aimed at designing molecules with enhanced efficacy and reduced side effects. The use of fluorinated aromatic rings is a well-established strategy in drug discovery due to their ability to improve pharmacokinetic properties such as bioavailability and metabolic stability. Furthermore, the ethyl group at the 1-position adds another layer of complexity that can be fine-tuned to optimize binding interactions with biological targets. These structural features make 7-Chloro-1-ethyl-6-fluoro-4-oxyoноne-dihydrodronaphthyridinone carboxylic acid a versatile scaffold for further derivatization and lead optimization.

In conclusion, 7-Chloro-octyl-hexafluoropropyl-octahydroquinolizinone carboxylic acid (CAS No. 79286-octyl-hexafluoropropyl-octahydroquinolizinone carboxylic acid) represents an exciting advancement in pharmaceutical research. Its unique structural features and promising pharmacological activity position it as a valuable tool for developing new treatments for various diseases. As research continues to uncover new applications for this compound, it is expected to play a significant role in future therapeutic interventions.

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